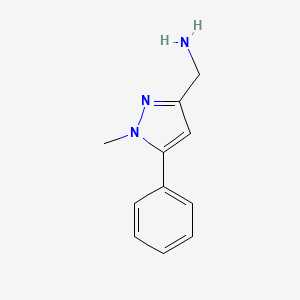

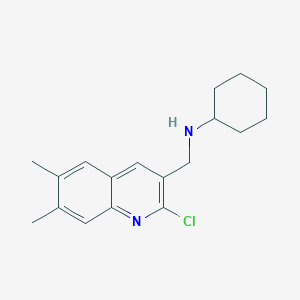

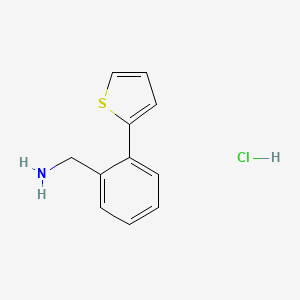

2-(4-Benzyl-1-piperazinyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is a compound that is likely to possess biological activity given its structural similarity to other piperazine derivatives. Piperazine rings are a common feature in many pharmacologically active compounds, often contributing to their efficacy as drugs. The benzyl and isonicotinic acid moieties attached to the piperazine ring could potentially influence the compound's binding to biological targets, thus affecting its activity profile.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which are structurally related to the compound of interest, involves the preparation of substituted piperazines that are then tested for their antihistaminic activity . Although the exact synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid is not detailed in the provided papers, similar synthetic routes could be employed, such as reactions involving organoboronic acids with 1,2-diamines .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound with a piperazine ring similar to our compound of interest, shows that the piperazine ring adopts a chair conformation, which is a common and stable conformation for piperazines . The dihedral angles between the piperazine and benzene rings in this structure are approximately 30 degrees, which could be indicative of the spatial orientation of substituents in 2-(4-Benzyl-1-piperazinyl)isonicotinic acid as well.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can vary depending on the substituents attached to the piperazine ring. The presence of a benzyl group and an isonicotinic acid moiety in 2-(4-Benzyl-1-piperazinyl)isonicotinic acid suggests that it could participate in reactions typical of aromatic compounds and carboxylic acids. For example, the benzyl group could undergo electrophilic aromatic substitution, while the isonicotinic acid moiety could be involved in amide bond formation or decarboxylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid would be influenced by its molecular structure. The piperazine ring is known to impart water solubility to some extent, while the benzyl and isonicotinic acid groups could contribute to the compound's overall hydrophobic character. The compound's melting point, solubility, and stability would be determined by the interplay of these functional groups and the overall molecular conformation. Although specific data on these properties for 2-(4-Benzyl-1-piperazinyl)isonicotinic acid is not provided, related compounds with piperazine rings generally exhibit moderate solubility and stability under physiological conditions .

Applications De Recherche Scientifique

Metabolism and Enzymatic Activity

A study identified the metabolic pathways and enzymes involved in the oxidation of Lu AA21004, a novel antidepressant, to its metabolites, including the formation of a benzoic acid derivative through cytochrome P450 enzymes. This research highlights the complex enzymatic processes underlying the metabolism of pharmaceutical compounds, which could be relevant for understanding the metabolism of "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Hvenegaard et al., 2012).

Synthesis and Coordination Chemistry

Copper(II) complexes with N-substituted aspartic acids have been synthesized through a one-pot method involving Michael addition of amines to fumaric acid, including piperazine derivatives. These compounds are essential for understanding the coordination chemistry and potential catalytic or pharmaceutical applications of piperazine-based compounds like "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Do et al., 2015).

Hydrogen Bond Network Control

Research on tetrachloroplatinate salts has explored controlling the dimensionality of hydrogen bond networks, highlighting the structural and bonding versatility of compounds related to "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Angeloni & Orpen, 2001).

Antibacterial Activities

Piperazine units are common in numerous effective drugs, with specific derivatives exhibiting potent antibacterial activities against resistant bacterial strains. This underscores the potential of "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" derivatives as bases for developing new antibacterial agents (Shroff et al., 2022).

Oxidative Behavior and Structural Analysis

Studies have also delved into the oxidative behavior of benzylpiperazine derivatives and their structural analysis, providing insights into their chemical stability, reactivity, and potential applications in drug development and synthesis (Petride et al., 2006).

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUUOJDPSYIEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyl-1-piperazinyl)isonicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

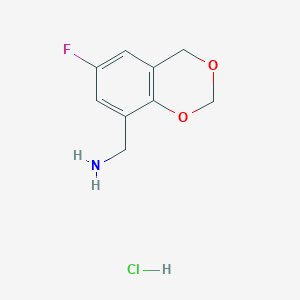

![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)

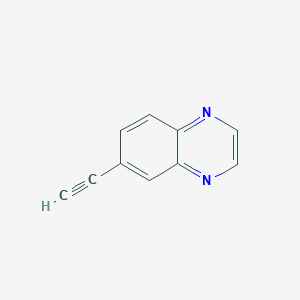

![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)

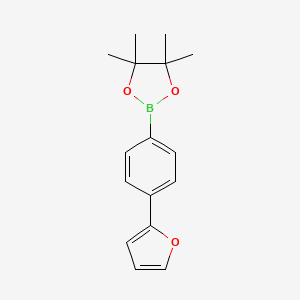

![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)